3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHWTJYRWLJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807940-50-6, 1269152-30-8 | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H12ClFN, indicating the presence of a cyclobutane ring and a para-fluorinated phenyl group. This unique structural combination is believed to enhance its biological activity by influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClFN |
| Molar Mass | Approximately 201.668 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound has been studied for its potential as:
- Cannabinoid Receptor Agonist : It has been identified as a moderate affinity agonist for the CB1 receptor, which plays a crucial role in pain perception, mood regulation, and appetite control.
- Antimycobacterial Activity : In high-throughput screening studies, it exhibited significant inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.9 µM, highlighting its potential in treating tuberculosis .
Research Findings
Recent studies have explored the biological effects and therapeutic applications of this compound:
- Antimicrobial Activity :
-
Neuropharmacological Effects :
- Preliminary investigations suggest that this compound may have anti-anxiety and anti-depression properties due to its ability to modulate neurotransmitter systems.
- Structure-Activity Relationship (SAR) :
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Case Study 1 : A research team investigated the binding affinity of this compound to cannabinoid receptors. Results showed that it binds with moderate affinity to the CB1 receptor, suggesting potential therapeutic applications in managing chronic pain and anxiety disorders.
- Case Study 2 : Another study focused on the compound's efficacy against Mycobacterium tuberculosis. The findings revealed that it could inhibit bacterial growth effectively, making it a candidate for further development in tuberculosis treatments.
Scientific Research Applications
Chemical Synthesis and Applications
1. Building Block in Organic Synthesis
- Role : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its cyclobutane structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
- Applications : Used in the development of pharmaceuticals and specialty chemicals, it facilitates the creation of compounds with specific biological activities.
2. Mechanistic Insights
- Oxidation : Can lead to the formation of ketones or carboxylic acids.
- Reduction : Yields various amine derivatives.
- Substitution : Enables the formation of substituted phenyl derivatives, enhancing molecular diversity for drug discovery.
Biological Research Applications
1. Interaction with Biological Systems
- Enzyme Inhibition : Studies indicate that 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride may inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.
- Receptor Binding : Preliminary research suggests its potential as a ligand for various receptors involved in neurotransmission, which may have implications for treating neurological disorders .
2. Potential Therapeutic Effects
- Pharmacological Studies : Investigated for its effects on cannabinoid receptors, this compound shows promise as a candidate for drug development targeting central nervous system disorders.
- Case Studies : Ongoing research focuses on its binding affinities and mechanisms of action, aiming to elucidate its pharmacological profile and therapeutic potential.
Medicinal Chemistry
1. Drug Development
- Therapeutic Candidates : The presence of fluorine in its structure enhances its binding affinity to target proteins or enzymes, making it a valuable candidate in drug design .
- Case Studies : Investigations into its anti-anxiety and anti-depression properties are underway, with preliminary results indicating significant biological activity attributed to its interaction with neurotransmitter systems.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Organic Chemistry | Building block for complex organic molecules | Facilitates diverse chemical transformations |
| Biological Research | Enzyme inhibition and receptor binding | Potential therapeutic effects on CNS disorders |
| Medicinal Chemistry | Drug development targeting neurotransmitter systems | Promising candidate for anti-anxiety treatments |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride increases molecular weight (251.68 vs. 203.65) and enhances lipophilicity compared to the fluorine-substituted analog .
- Halogen Variations : Bromine substitution (e.g., in 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride) significantly raises molecular weight (307.55) and may alter steric interactions due to its larger atomic radius .
Structural and Conformational Differences
- Cyclobutane vs. Larger Rings : Unlike piperidine-based fluorophenyl compounds (e.g., paroxetine hydrochloride), the cyclobutane ring in 3-(4-fluorophenyl)cyclobutan-1-amine imposes greater ring strain, which may influence binding kinetics in receptor interactions .
- Planarity and Solubility: Isostructural analogs with planar aromatic systems (e.g., thiazole derivatives in ) exhibit higher crystallinity, whereas cyclobutane derivatives may adopt non-planar conformations, impacting solubility and formulation .
Pharmacological Implications
- Fluorine’s Role : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and receptor affinity, a feature shared with antidepressants like paroxetine hydrochloride .
- Hydrochloride Salt : The hydrochloride form improves aqueous solubility compared to free bases, a common strategy in drug development (e.g., buspirone hydrochloride in ) .
Preparation Methods
Primary Synthetic Route: Reductive Amination of 4-Fluorophenylcyclobutanone
The most commonly reported and industrially scalable method for preparing 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride involves the reductive amination of 4-fluorophenylcyclobutanone with ammonia or an ammonium source.
- Starting Material: 4-Fluorophenylcyclobutanone
- Reagent: Ammonia or ammonium salts
- Mechanism: Nucleophilic attack of ammonia on the ketone carbonyl carbon forms an imine intermediate, which is subsequently reduced to the corresponding amine.
- Reaction Conditions: Optimization of temperature, pressure, and reagent concentration is critical to maximize yield and purity.
- Scale-up: Industrial processes often employ continuous flow reactors and automated systems to enhance reproducibility and efficiency.
$$
\text{4-Fluorophenylcyclobutanone} + \text{NH}_3 \rightarrow \text{Imine intermediate} \xrightarrow[\text{Reduction}]{} \text{3-(4-Fluorophenyl)cyclobutan-1-amine}
$$
The amine is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Data Table Summarizing Key Preparation Methods
| Method Number | Starting Material | Reagents/Conditions | Key Steps | Yield & Notes |
|---|---|---|---|---|
| 1 | 4-Fluorophenylcyclobutanone | Ammonia, reductive conditions (e.g., hydrogenation with catalyst) | Reductive amination | High yield; scalable industrially |
| 2 | Vinyl ether + halogenoacetyl halide | Amine base (pKa 6-8), halogenating agents | Formation of halogenated cyclobutanone derivatives, dehydrohalogenation, hydrolysis | Moderate yield; multi-step synthesis |
| 3 | Halogenated cyclobutanone derivatives | Dehydrohalogenation agents, hydrolysis | Conversion to hydroxylated cyclobutene derivatives | Specialized equipment required |
Research Findings and Optimization Notes
Reaction Optimization: For the reductive amination route, parameters such as temperature (typically 30–70°C), ammonia concentration, and reaction time significantly influence the conversion efficiency and selectivity towards the desired amine.
Catalyst Selection: Catalysts like Raney nickel or palladium on carbon are commonly used for the reduction step, providing high selectivity and yield.
Purification: The hydrochloride salt form is preferred for isolation due to improved crystallinity and stability, facilitating purification by recrystallization.
Industrial Considerations: Continuous flow reactors allow better control over reaction kinetics and heat transfer, improving safety and scalability.
Q & A
Q. What are the key steps for synthesizing 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride?
The synthesis typically involves:
Cyclobutane ring formation : Use [2+2] photocycloaddition or strain-driven ring closure to generate the cyclobutane core .
Functionalization : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .
Amine introduction : Reductive amination or Gabriel synthesis can install the primary amine .
Salt formation : React the free amine with hydrochloric acid to yield the hydrochloride salt .
Key validation: Monitor reaction progress via TLC or LC-MS, and confirm purity (>97%) using HPLC .
Q. How should researchers characterize the compound’s purity and structure?
Q. What are the recommended storage conditions to ensure stability?
- Store at room temperature in a desiccator to prevent hygroscopic degradation .
- Use amber vials to minimize light-induced decomposition, especially if the compound contains photoactive groups (e.g., fluorophenyl) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee)?
- Chiral catalysts : Employ asymmetric catalysis (e.g., chiral phosphines or organocatalysts) during cyclobutane formation to control stereochemistry .
- Solvent effects : Test polar aprotic solvents (e.g., DMF or THF) to enhance reaction kinetics for fluorophenyl coupling .
- Salt screening : Explore alternative counterions (e.g., trifluoroacetate) to improve crystallinity and ee during salt formation .
Data-driven example: Compare yields under varying conditions (Table 1).
| Condition | Yield (%) | ee (%) |
|---|---|---|
| THF, 25°C | 62 | 85 |
| DMF, 40°C | 78 | 92 |
| Chiral catalyst | 70 | 98 |
Q. How can computational methods predict biological interactions of this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors, leveraging the fluorophenyl group’s π-π interactions .
- MD simulations : Simulate stability in physiological conditions (e.g., water, pH 7.4) to assess pharmacokinetic behavior .
Validation: Correlate computational binding affinities with in vitro assays (e.g., IC measurements) .
Q. How should researchers resolve contradictions in reported solubility or stability data?
- Reproducibility protocols : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature controls .
- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may explain discrepancies .
Case study: If solubility in water is disputed, conduct parallel experiments with freshly prepared batches and quantify via UV-Vis spectroscopy .
Methodological Challenges
Q. What strategies mitigate racemization during synthesis?
- Low-temperature reactions : Perform amide couplings or cyclizations below 0°C to reduce kinetic racemization .
- Chiral auxiliaries : Temporarily introduce a removable chiral group to stabilize the desired enantiomer .
Q. How can degradation products be identified and quantified?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
